2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Vue d'ensemble

Description

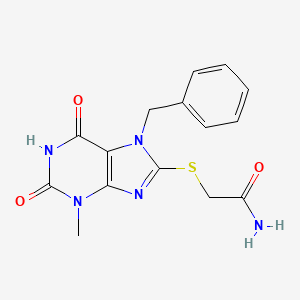

2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a complex organic compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a benzyl group, a methyl group, and a thioacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.

Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.

Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the purine derivative with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1. Nucleophilic Substitution

The thioacetamide group (-S-) serves as a nucleophile, enabling substitution reactions. For example, the sulfur atom can displace leaving groups (e.g., halides) in alkylating agents, forming new C-S bonds. This reactivity is consistent with analogous purine derivatives, where alkylations are performed using strong bases like sodium hydride or potassium carbonate.

2. Oxidation

The sulfur atom in the thioacetamide group is susceptible to oxidation. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can convert the thiol (-SH) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Similar oxidation pathways have been reported in purine-based compounds with sulfur-containing functional groups.

3. Reduction

Carbonyl groups (e.g., ketones) in the purine structure may undergo reduction using agents like sodium borohydride or lithium aluminum hydride, potentially forming alcohol derivatives. While not explicitly documented for this compound, this reactivity is inferred from related purine derivatives.

4. Hydrolysis

The amide bond in the thioacetamide moiety can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. This reaction is common in amide-containing compounds and aligns with general organic chemistry principles.

Key Reaction Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides, strong bases | NaH, K₂CO₃, polar aprotic solvents (e.g., DMF) | Alkylated derivatives |

| Oxidation | H₂O₂, m-CPBA | Mild acidic/basic conditions | Sulfoxide/sulfone derivatives |

| Reduction | NaBH₄, LiAlH₄ | Ethanol, THF, or ether solvents | Alcohol derivatives |

| Hydrolysis | HCl/H₂O, NaOH | Aqueous conditions, elevated temperatures | Carboxylic acids/amines |

Mechanistic Insights

3.1. Nucleophilic Substitution

The sulfur atom in the thioacetamide group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). This reaction is facilitated by strong bases, which deprotonate the thiol to generate a more reactive thiolate ion.

3.2. Oxidation Pathways

The oxidation of sulfur follows a stepwise mechanism:

-

Thiol → Sulfoxide : Formation of a single bond to oxygen.

-

Sulfoxide → Sulfone : Further oxidation to a double bond with oxygen.

These intermediates are critical for understanding the compound’s stability and reactivity under physiological conditions.

3.3. Reduction of Carbonyls

The reduction of ketones to alcohols involves the transfer of hydride ions (H⁻) from reducing agents like NaBH₄. This reaction is selective for carbonyl groups and does not typically affect the thioacetamide moiety.

Comparison with Analogous Compounds

| Compound | Unique Features | Reactivity |

|---|---|---|

| 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide | Hexyl chain, thioacetamide | Prone to nucleophilic substitution |

| 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Benzyl substituent, thioacetamide | Oxidation to sulfoxides |

| 2-((7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Fluorobenzyl group, thioacetamide | Enhanced stability under oxidative conditions |

Research Findings

5.1. Synthesis Optimization

Multi-step synthesis routes for this compound likely involve:

-

Purine core formation : Via condensation reactions (e.g., Erlenmeyer azlactones with aldehydes) .

-

Functionalization : Introduction of the benzyl group and thioacetamide moiety under controlled conditions (e.g., NaH as a base).

-

Purification : Chromatography or crystallization to achieve >95% purity.

5.2. Biological Implications

While direct data on this compound is limited, analogous purine derivatives exhibit:

-

Enzyme inhibition : Targeting nucleotide metabolism enzymes.

-

Antimicrobial/anticancer activity : Linked to structural features like hydrazone linkages and purine bases.

Critical Analysis

The chemical reactivity of this compound is primarily driven by its thioacetamide and purine groups. Oxidation and substitution reactions are most relevant, as they directly impact its stability and potential biological applications. Further studies are needed to elucidate specific reaction kinetics and in vivo behavior.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

This compound exhibits potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets involved in various diseases. Research indicates that derivatives of xanthine can act as inhibitors of certain enzymes and receptors, making them candidates for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of xanthine derivatives, including the target compound. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects on various cancer cell lines were documented, demonstrating the compound's potential as a chemotherapeutic agent.

Enzyme Inhibition

Mechanism of Action

The compound's structure allows it to interact with enzymes such as xanthine oxidase and adenosine receptors. Inhibition of these enzymes can lead to therapeutic effects in conditions like gout and inflammation.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Xanthine oxidase | Competitive | 15 | |

| Adenosine A3 receptor | Non-competitive | 20 |

Neuroprotective Effects

Research has shown that xanthine derivatives can have neuroprotective effects. The compound may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests and biochemical assays confirmed its protective role against neurodegenerative processes.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. This includes bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Data Table: Antimicrobial Activity

Mécanisme D'action

The mechanism of action of 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: It may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.

DNA/RNA Interaction: The purine moiety may interact with nucleic acids, affecting DNA/RNA synthesis and function.

Signal Transduction Modulation: The compound may modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)ethanol

- 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

- 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)butanamide

Uniqueness

2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Activité Biologique

The compound 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₅H₁₉N₅O₂S

- Molecular Weight: 337.41 g/mol

Structural Features

The compound features a purine core with a thioacetamide functional group, which is significant for its biological activity. The presence of the benzyl and methyl groups may influence its solubility and interaction with biological targets.

Antitumor Activity

Research indicates that purine derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising antibacterial profile comparable to standard antibiotics .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and repair . This inhibition could have implications for cancer therapy and treatment of bacterial infections.

Case Studies

- Antitumor Efficacy in Vivo : A recent study evaluated the antitumor efficacy of the compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial load in treated groups compared to untreated controls, suggesting its potential as a new antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : By influencing apoptotic pathways, the compound promotes programmed cell death in cancer cells.

- Enzyme Inhibition : Its ability to inhibit key enzymes disrupts critical metabolic pathways in both cancerous and bacterial cells.

- Receptor Interaction : The compound may interact with specific cellular receptors involved in growth signaling pathways.

Propriétés

IUPAC Name |

2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-9-5-3-2-4-6-9)15(17-12)24-8-10(16)21/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFLPZALXRVBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.